Poncirin Poncirin (2S)-poncirin is a flavanone glycoside that is 4'-methoxy-5,7-dihydroxyflavanone attached to a neohesperidose (alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose) residue via a glycosidic linkage. It has been isolated from the fruits of Poncirus trifoliata and exhibits inhibitory activity against liopolysaccharide (LPS)-induced prostaglandin E2 and interleukin-6 (IL-6) production. It has a role as a plant metabolite. It is a monomethoxyflavanone, a flavanone glycoside, a disaccharide derivative, a neohesperidoside and a member of 4'-methoxyflavanones. It is functionally related to a 4'-methoxy-5,7-dihydroxyflavanone.
Poncirin is a natural product found in Micromeria graeca, Citrus medica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 14941-08-3
VCID: VC21331031
InChI: InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Molecular Formula: C28H34O14
Molecular Weight: 594.6 g/mol

Poncirin

CAS No.: 14941-08-3

Cat. No.: VC21331031

Molecular Formula: C28H34O14

Molecular Weight: 594.6 g/mol

* For research use only. Not for human or veterinary use.

Poncirin - 14941-08-3

CAS No. 14941-08-3
Molecular Formula C28H34O14
Molecular Weight 594.6 g/mol
IUPAC Name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Standard InChI Key NLAWPKPYBMEWIR-YZOWQMJMSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Melting Point 210 - 211 °C

Chemical Structure and Properties

Poncirin is classified as a flavanone glycoside with the molecular formula C28H34O14 and a molecular weight of 594.6 g/mol . Structurally, it consists of a 4'-methoxy-5,7-dihydroxyflavanone (isosakuranetin) attached to a neohesperidose (alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose) residue via a glycosidic linkage . This structural configuration contributes to its various biological activities.

The systematic IUPAC name for poncirin is (2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one . It is also known by several synonyms including isosakuranetin-7-O-neohesperidoside, citrifolioside, and (2S)-poncirin .

Physical and Chemical Characteristics

Poncirin exhibits specific physicochemical properties that influence its biological activities and pharmaceutical applications. As a flavanone glycoside, it contains multiple hydroxyl groups that contribute to its antioxidant properties. The presence of the neohesperidose sugar moiety affects its solubility and bioavailability compared to its aglycone form (isosakuranetin) .

Natural Sources and Distribution

Biochemical Mechanisms and Pathways

Poncirin exerts its biological effects through interaction with various cellular pathways and molecular targets. Research has demonstrated its involvement in several key signaling cascades that regulate metabolism, inflammation, and cell survival.

Interaction with Signaling Pathways

One of the most significant biochemical mechanisms of poncirin is its interaction with the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as glucose metabolism, apoptosis, and protein synthesis .

In cardiac tissue, poncirin activates the PI3K/AKT/PGC-1α signaling pathway, which contributes to its cardioprotective effects during ischemia-reperfusion injury . Similarly, in diabetes-related studies, poncirin has been shown to activate the insulin receptor substrate-1/PI3K/Akt/glycogen synthase kinase-3 (IRS-1/PI3K/Akt/GSK-3) signaling pathway, enhancing glucose uptake in skeletal muscle cells .

Conversely, in cancer studies, poncirin demonstrates inhibitory effects on the PI3K/Akt pathway in osteosarcoma cells, which contributes to its ability to overcome cisplatin resistance . This dual regulatory effect on the same pathway in different cellular contexts highlights the context-dependent nature of poncirin's biological activities.

Antidiabetic Properties

Poncirin exhibits significant antidiabetic potential through multiple mechanisms. Studies have demonstrated its inhibitory effects on several key enzymes involved in diabetes pathogenesis and complications.

Enzyme Inhibition Activities

Research has identified poncirin as a potent inhibitor of multiple enzymes relevant to diabetes management. Table 1 summarizes the inhibitory concentrations (IC50 values) of poncirin against these enzymes.

Table 1: Inhibitory Activity of Poncirin Against Diabetes-Related Enzymes

Enzyme/TargetIC50 Value (μM)Role in Diabetes
Protein Tyrosine Phosphatase 1B (PTP1B)7.76 ± 0.21Negative regulator of insulin signaling
α-Glucosidase21.31 ± 1.26Carbohydrate digestion
Human Recombinant Aldose Reductase (HRAR)3.56 ± 0.33Polyol pathway activation
Rat Lens Aldose Reductase (RLAR)11.91 ± 0.21Diabetic complications
Advanced Glycation End-product (AGE) formation3.23 ± 0.09Protein modification in hyperglycemia

Data derived from

The inhibition of protein tyrosine phosphatase 1B (PTP1B) is particularly significant since this enzyme negatively regulates insulin signaling. By inhibiting PTP1B, poncirin enhances insulin sensitivity and glucose uptake in target tissues .

Effects on Glucose Metabolism

Beyond enzyme inhibition, poncirin significantly impacts glucose metabolism at the cellular level. In insulin-resistant C2C12 skeletal muscle cells, poncirin treatment was found to increase glucose uptake by decreasing the expression of PTP1B . This effect was associated with increased glucose transporter type 4 (GLUT-4) expression through activation of the insulin receptor substrate-1/phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3 (IRS-1/PI3K/Akt/GSK-3) signaling pathway .

Prevention of Diabetic Complications

Poncirin also demonstrates potential in preventing diabetes-related complications. Studies have shown that poncirin (0.5-50 μM) significantly inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications affecting the kidneys, eyes, and cardiovascular system .

Specifically, poncirin inhibits the formation of:

  • Fluorescent AGEs

  • Non-fluorescent carboxymethyl lysine (CML)

  • Fructosamine

  • β-cross amyloid structures

Furthermore, poncirin prevents protein oxidation by decreasing protein carbonyl formation and protecting protein thiol groups from oxidative damage, which are critical factors in the progression of diabetic complications .

Anti-cancer Effects

Research has revealed promising anticancer properties of poncirin, particularly in overcoming drug resistance in cancer treatment.

Reversal of Cisplatin Resistance

A significant study demonstrated that poncirin can enhance cisplatin sensitivity in cisplatin-resistant osteosarcoma (OS) cells . Poncirin exposure was found to promote apoptosis and increase caspase-3/7 activity in these resistant cancer cells, suggesting its potential as an adjuvant therapy in chemoresistant cancers .

Modulation of ABC Transporters

The mechanism behind poncirin's ability to overcome drug resistance involves downregulation of ATP-binding cassette (ABC) transporters. Specifically, poncirin decreases the expression levels of:

  • Multidrug resistance 1 (MDR1)

  • Multidrug resistance-associated protein (MRP1)

  • Breast cancer resistance protein (BCRP)

These transporters normally contribute to chemotherapy resistance by actively effluxing drugs from cancer cells. By reducing their expression, poncirin enables higher intracellular accumulation of chemotherapeutic agents like cisplatin .

Inhibition of PI3K/Akt Signaling

Mechanistically, poncirin inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway in osteosarcoma cells . This pathway is frequently hyperactivated in cancer cells and contributes to drug resistance. Rescue experiments revealed that activation of PI3K/Akt signaling by the specific activator 740Y-P abolished poncirin-induced reduction in ABC transporter expression and attenuated poncirin's sensitizing effects on cisplatin treatment .

Cardioprotective Effects

Poncirin demonstrates significant cardioprotective properties, particularly against ischemia-reperfusion (I/R) injury, which is a major concern in cardiovascular medicine.

Protection Against Ischemia-Reperfusion Injury

Research has shown that poncirin pretreatment enhances cardiomyocyte survival when subjected to anoxia-reoxygenation (A/R) injury in vitro . Similarly, in vivo studies using rat models demonstrated that systemic poncirin treatment significantly reduced cardiomyocyte apoptosis and infarct size in hearts subjected to ischemia-reperfusion injury .

Antioxidant and Anti-apoptotic Mechanisms

The cardioprotective effects of poncirin are mediated through multiple mechanisms:

  • Inhibition of reactive oxygen species (ROS) production

  • Upregulation of cellular antioxidant capacity

  • Suppression of mitochondrial depolarization

  • Inhibition of cardiomyocyte apoptosis

Involvement of PI3K/AKT/PGC-1α Pathway

Poncirin's cardioprotective effects are associated with activation of the PI3K/AKT/PGC-1α pathway . Studies have shown that the activity of this pathway was significantly increased by poncirin pretreatment in both A/R and I/R injury models. When this pathway was blocked using specific inhibitors of PI3K and PGC-1α, all poncirin-related cardioprotective effects were abolished, confirming the essential role of this signaling cascade in poncirin's cardioprotective action .

Effects on Gut Microbiota and Metabolism

Recent research has explored poncirin's impact on gut microbiota and host metabolism, revealing interesting distinctions between poncirin and its aglycone form, isosakuranetin.

Metabolomic Analysis

Metabolomic analysis of urine samples from poncirin-treated mice revealed alterations in several metabolic pathways, including:

  • Digestion and absorption of proteins and carbohydrates

  • Metabolism of amino acids (glycine, serine, threonine, tryptophan, D-arginine, D-ornithine)

In contrast, isosakuranetin primarily affected different amino acid metabolic pathways, including:

  • Taurine and hypotaurine metabolism

  • Glutathione metabolism

  • Histidine metabolism

  • D-glutamate metabolism

These distinct metabolic profiles indicate that poncirin and its aglycone have differential effects on host metabolism, which may contribute to their varied health benefits.

Current Research Limitations and Challenges

Despite promising findings, research on poncirin faces several limitations and challenges that must be addressed to advance its therapeutic potential.

Bioavailability and Pharmacokinetics

Like many flavonoids, poncirin faces bioavailability challenges due to its glycosidic structure. The neohesperidose sugar moiety affects its absorption and metabolism in the gastrointestinal tract . Limited information is available regarding the pharmacokinetics, bioavailability, and metabolism of poncirin in humans, which represents a significant gap in current knowledge.

Clinical Translation

Most studies on poncirin have been conducted in vitro or in animal models, with limited clinical investigations in humans. The translation of preclinical findings to clinical applications requires extensive safety, efficacy, and dosage studies that are currently lacking. Additionally, potential drug interactions and long-term effects of poncirin supplementation remain largely unexplored.

Future Research Directions

Based on current knowledge and identified gaps, several promising research directions for poncirin can be proposed.

Therapeutic Formulations and Delivery Systems

To overcome bioavailability limitations, research into advanced drug delivery systems for poncirin is warranted. Potential approaches include:

  • Nanoencapsulation

  • Liposomal delivery

  • Prodrug development

  • Combination with bioavailability enhancers

Synergistic Combinations

Investigating potential synergistic effects of poncirin with conventional drugs could yield valuable therapeutic strategies. For instance, combining poncirin with cisplatin for enhanced anticancer effects, or with antidiabetic medications for improved glycemic control, represents promising research directions.

Clinical Studies

Well-designed clinical trials are needed to establish the safety, efficacy, and optimal dosing of poncirin in human subjects. Initial studies might focus on populations with specific conditions where poncirin has shown promise in preclinical models, such as type 2 diabetes, cardiovascular diseases, or as an adjuvant in cancer therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator